(R)-Linezolid - 872992-20-6

(R)-Linezolid

Catalog Number: EVT-297755
CAS Number: 872992-20-6
Molecular Formula: C16H20FN3O4
Molecular Weight: 337.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Linezolid is a synthetic antimicrobial agent belonging to the oxazolidinone class of antibiotics. [] It is specifically active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [, , ]

Molecular Structure Analysis

The molecular structure of (R)-Linezolid is characterized by the presence of an oxazolidinone ring, a key structural feature responsible for its antibacterial activity. [, , ] The specific structural features and analytical data (e.g., bond lengths, bond angles, spectroscopic data) are not provided in the provided research abstracts.

Mechanism of Action

(R)-Linezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, , ] It binds to the 23S ribosomal RNA of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). [, , ] This binding interferes with the formation of the initiation complex, preventing the assembly of the 50S and 30S ribosomal subunits and subsequently inhibiting protein synthesis. [, , ]

Applications
  • Studying Bacterial Resistance Mechanisms: The emergence of resistance to (R)-Linezolid has prompted investigations into the genetic basis and mechanisms underlying this resistance. Studies have identified various mutations, such as those in the 23S rRNA and the presence of specific resistance genes like cfr, optrA, and poxtA, which contribute to linezolid resistance in different bacterial species. [, , , , , ] Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance.

  • Developing Novel Antibacterial Agents: (R)-Linezolid serves as a lead compound for synthesizing new antibacterial agents. Researchers are exploring modifications to the (R)-Linezolid structure to overcome existing resistance mechanisms and improve its efficacy against a wider range of bacterial pathogens. []

  • Investigating Drug Interactions: Studies have explored the potential drug interactions between (R)-Linezolid and other drugs, such as rifampicin. [] These interactions can significantly impact drug efficacy and highlight the importance of considering potential drug interactions in clinical settings.

  • Exploring Alternative Dosing Strategies: Research has focused on optimizing (R)-Linezolid dosing regimens to maximize its efficacy while minimizing the risk of adverse effects, particularly during prolonged treatment durations. [, , , ] This includes investigating different doses, frequencies, and durations of administration.

  • Understanding Pharmacokinetic and Pharmacodynamic Properties: Several studies have investigated the pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-Linezolid in various populations, including those with tuberculosis, renal impairment, and critically ill patients. [, , , , , ] These studies are essential for optimizing dosing strategies and understanding drug behavior in different patient populations.

  • Evaluating Efficacy in Different Infection Models: (R)-Linezolid has been tested in various infection models, including those for complicated skin and skin structure infections (cSSSI), pneumonia, and tuberculosis. [, , , ] These studies help to evaluate the efficacy and safety of (R)-Linezolid in different clinical scenarios.

Future Directions
  • Developing New Derivatives with Improved Properties: Exploring novel chemical modifications to the (R)-Linezolid structure may lead to derivatives with enhanced antibacterial activity, improved pharmacological properties, and reduced toxicity. []
  • Investigating the Potential of Drug Delivery Systems: Utilizing nanotechnology and drug delivery systems could potentially enhance the efficacy and reduce the toxicity of (R)-Linezolid by improving its targeted delivery and controlled release. []

Tedizolid

Compound Description: Tedizolid, a second-generation oxazolidinone antibiotic, is often compared to (R)-Linezolid in terms of efficacy and safety. It is administered as tedizolid phosphate and, like (R)-Linezolid, is used to treat infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies suggest that the risk of thrombocytopenia, a common side effect of oxazolidinones, may be lower with tedizolid compared to (R)-Linezolid. [, ]

Relevance: Tedizolid shares a similar oxazolidinone core structure with (R)-Linezolid, but with modifications to the side chains. These structural differences contribute to tedizolid's enhanced potency against certain resistant strains and potentially a reduced risk of some adverse effects compared to (R)-Linezolid. [, ]

Relevance: While not structurally related to (R)-Linezolid, vancomycin is frequently discussed in the context of these studies due to the emergence of cross-resistance. The research highlights instances where bacteria resistant to vancomycin are also resistant to (R)-Linezolid, indicating a potential challenge in treating these infections. [, , , , , , , ]

Daptomycin

Compound Description: Daptomycin is a cyclic lipopeptide antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA and VRE. It is often used in cases where other antibiotics are ineffective or not tolerated. [, , , , ]

Relevance: Daptomycin, while structurally distinct from (R)-Linezolid, is another antibiotic frequently mentioned in the research due to concerns about the development of cross-resistance. Studies highlight cases where isolates exhibit reduced susceptibility to both daptomycin and (R)-Linezolid, making treatment more challenging. [, , , , ]

Clindamycin

Compound Description: Clindamycin is a lincosamide antibiotic effective against a variety of bacterial infections. It is often used for skin and soft tissue infections, including those caused by MRSA. [, , ]

Relevance: Clindamycin, though structurally unrelated to (R)-Linezolid, is mentioned in several studies in the context of combination therapy for necrotizing soft tissue infections (NSTIs). The research investigates the potential benefits and drawbacks of using clindamycin alongside (R)-Linezolid or other agents like vancomycin in treating these severe infections. [, , ]

PNU-142300 and PNU-142586

Compound Description: These are two major metabolites of (R)-Linezolid. They are primarily excreted in the urine. In individuals with renal impairment, the serum concentrations of these metabolites can be significantly higher than in patients with normal renal function. []

Relevance: These compounds are directly derived from the metabolism of (R)-Linezolid and, as such, share structural similarities with the parent compound. The accumulation of PNU-142300 and PNU-142586 in patients with kidney problems raises concerns about potential toxicity, particularly myelosuppression, as they share similar structural features with (R)-Linezolid that might contribute to these adverse effects. []

Properties

CAS Number

872992-20-6

Product Name

(R)-Linezolid

IUPAC Name

N-[[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H20FN3O4

Molecular Weight

337.35 g/mol

InChI

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m1/s1

InChI Key

TYZROVQLWOKYKF-CYBMUJFWSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Synonyms

N-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Isomeric SMILES

CC(=O)NC[C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.